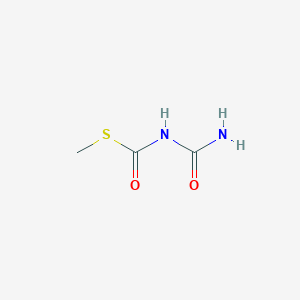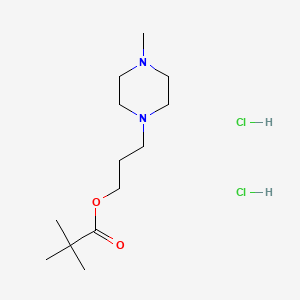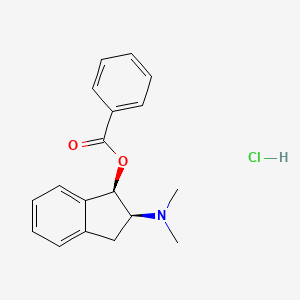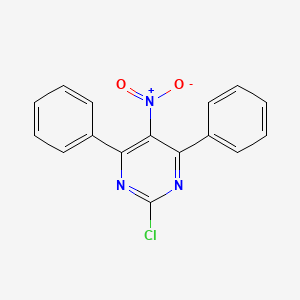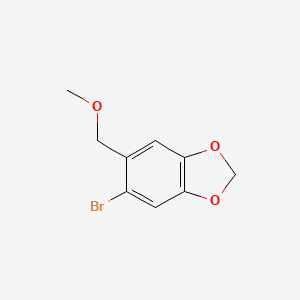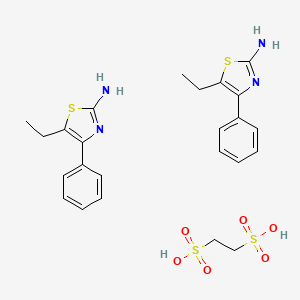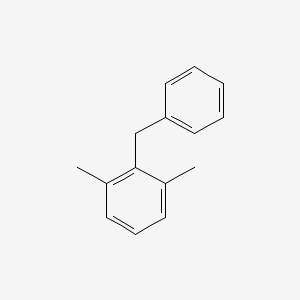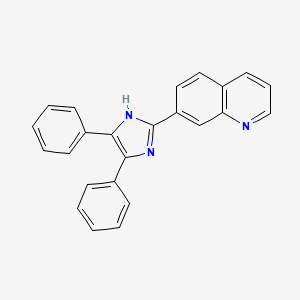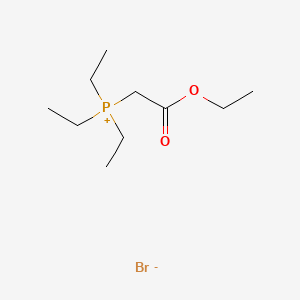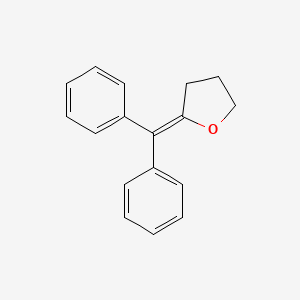
2-Benzhydrylideneoxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzhydrylideneoxolane: is a heterocyclic organic compound that features a five-membered ring structure containing both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzhydrylideneoxolane typically involves the condensation of benzaldehyde with oxolane derivatives under specific conditions. One common method includes the use of sodium hydroxide as a base in an aqueous-alcoholic medium, which facilitates the formation of the desired product through a series of nucleophilic addition and elimination reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzhydrylideneoxolane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3/H2SO4
Reduction: LiAlH4, NaBH4
Substitution: Catalysts like AlCl3, FeCl3
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Aplicaciones Científicas De Investigación
Chemistry: 2-Benzhydrylideneoxolane is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and bioactive compounds. These derivatives can interact with specific biological targets, leading to potential therapeutic applications .
Medicine: The compound and its derivatives are investigated for their potential use in drug development. Their ability to interact with biological molecules makes them candidates for the development of new medications .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique chemical properties make it suitable for use in various industrial applications .
Mecanismo De Acción
The mechanism of action of 2-Benzhydrylideneoxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Benzylideneoxolane: Similar in structure but with different substituents on the aromatic ring.
Uniqueness: this compound is unique due to its specific arrangement of atoms and the presence of both oxygen and nitrogen in the ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
39077-35-5 |
|---|---|
Fórmula molecular |
C17H16O |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-benzhydrylideneoxolane |
InChI |
InChI=1S/C17H16O/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Clave InChI |
LSEOCBIMLPWHPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


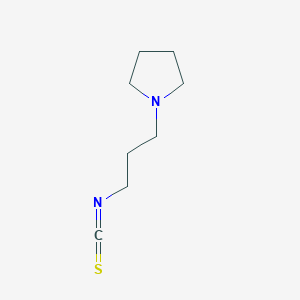
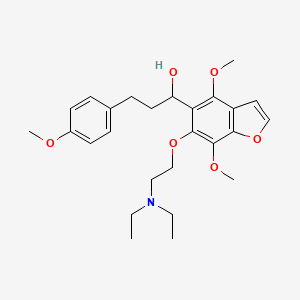
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
